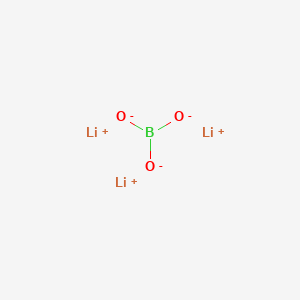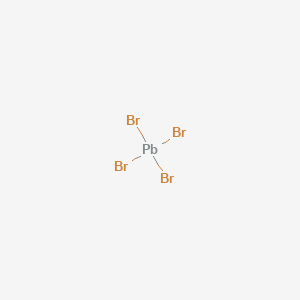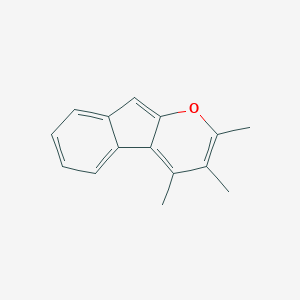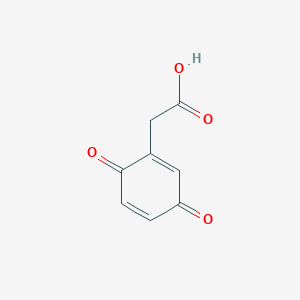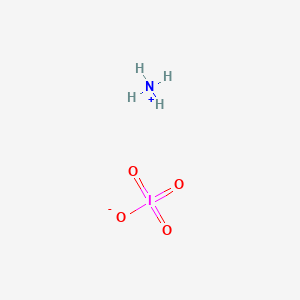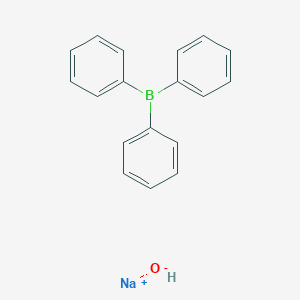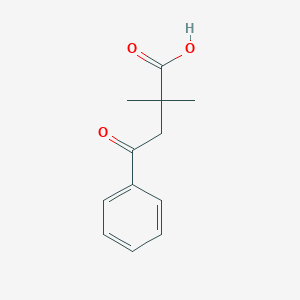
H-Met-His-OH
説明
Methionyl-Histidine (Met-His) is a dipeptide formed from L-methionine and L-histidine residues . It plays a role as a metabolite .
Synthesis Analysis
Methionine is an amino acid that humans and farm animals must derive from food . Synthetic methionine is mainly produced by petrochemical synthesis in the bioavailable chemical forms of DL-methionine and α-hydroxy analogues . Human cytosolic methionyl-tRNA synthetase (MRS) has appended peptides at both termini of the catalytic main body .Molecular Structure Analysis
The molecular formula of Methionyl-Histidine is C11H18N4O3S . The molecular weight is 286.35 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2-amino-4-methylsulfanylbutanoyl]amino]-3- (1 H -imidazol-5-yl)propanoic acid .Chemical Reactions Analysis
Methionine, a sulfur‐containing amino acid, is often thought to be a generic hydrophobic residue . A study of the reactions of a methionine- and histidine-containing tetrapeptide with different Pd (II) and Pt (II) complexes has been reported .Physical And Chemical Properties Analysis
Methionyl-Histidine has a molecular weight of 286.35 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 .科学的研究の応用
生体医用アプリケーション
メチオニン(Met)は、ヒトの体にとって必須のアミノ酸であり、その化学修飾、細胞代謝、代謝産物に基づいた汎用的な機能を備えています . Metは、その多機能性から、生体医用アプリケーションにおいて計り知れない可能性を秘めています .
がん治療と診断
腫瘍細胞の代謝状態が乱れていることから、がん治療と診断におけるMetの用途を詳しくまとめられています . Metのユニークな構造的特徴とその化学修飾方法について簡単に説明します .
肝疾患の治療
Metの最も重要な代謝産物であるS-アデノシルメチオニン(SAM)の肝疾患治療における有効性が言及されています .
タンパク質合成
メチオニンは重要な細胞抗酸化物質として機能し、タンパク質の構造を安定化し、タンパク質表面の配列非依存的な認識に関与し、可逆的な酸化と還元によって調節スイッチとして機能できます .
関心のあるタンパク質開始(PII)発現
大腸菌メチオニン-tRNAi/メチオニルtRNAシンテターゼペアは、関心のあるタンパク質開始(PII)発現を誘導しました . 様々なtRNA修飾のmRNAコドンとの相互作用を促進することによるタンパク質合成における正確な調節機能は明らかではありません .
大規模組換えタンパク質生産
遺伝子またはプロモーター転写ツール/リソースおよびヒトコドンを使用した大規模組換えタンパク質生産に基づくPIIの導入は、高効率なタンパク質発現のために拡大されてきました .
作用機序
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19-3-2-8(12)10(16)15-9(11(17)18)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYJIAKVUBKKP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Met-His?
A: The molecular formula of Met-His is C9H15N3O3S. Its molecular weight is 245.3 g/mol. []
Q2: How can spectroscopic techniques be used to characterize Met-His?
A2: Various spectroscopic methods are valuable for characterizing Met-His:
- 1H NMR: Provides detailed information about the hydrogen atom environments within the molecule, aiding in structural elucidation and conformational analysis. [, , , ]
- 13C NMR: Complementary to 1H NMR, this technique provides insights into the carbon atom environments, further contributing to structural determination. []
- IR spectroscopy: Useful for identifying functional groups and studying vibrational modes present in Met-His. [, ]
- Mass Spectrometry (MS): Powerful for determining molecular weight, identifying fragments, and studying the oxidation behavior of Met-His and its derivatives. [, ]
Q3: What is the significance of the Nπ atom of the histidine residue in Met-His?
A: The Nπ atom of histidine plays a crucial role in the coordination chemistry and reactivity of Met-His. Studies using model peptides indicate that protonation of the Nπ atom significantly influences the cleavage of the His-Gly peptide bond in the presence of Palladium(II) complexes. []
Q4: Does Met-His possess anxiolytic-like activity?
A: Yes, research in mice has shown that Met-His, also known as wheylin-1, exhibits anxiolytic-like effects. These effects are believed to be mediated through the GABA(A) receptor system. []
Q5: Can Met-His influence glucose metabolism and insulin sensitivity?
A: Studies in KK-Ay mice, a model for type II diabetes, suggest that Met-His (wheylin-1) can increase insulin sensitivity and improve glucose metabolism. This effect appears to be mediated through the activation of Akt, a key protein in the insulin signaling pathway. []
Q6: What is the role of Met-His in metal coordination?
A: Met-His readily coordinates with various metal ions, including platinum(II), copper(II), and nickel(II), primarily through the sulfur atom of methionine and the nitrogen atoms of the histidine imidazole ring. [, , , , ] This coordination chemistry has implications for understanding the interactions of metal-based drugs with peptides and proteins.
Q7: How does the presence of a thioether group in Met-His impact its metal binding properties?
A: The thioether group in Met-His influences its coordination behavior with metal ions, sometimes leading to the formation of axial interactions that can impact the stability and geometry of the resulting complexes. []
Q8: Can Met-His be used as a building block for nanostructures?
A: Research suggests that a peptide aptamer containing the Met-His sequence (TBP-1) can bind to titanium and catalyze mineralization. This bifunctionality makes it a potential candidate for constructing nanostructures through biomineralization processes. []
Q9: Is Met-His found naturally in biological systems?
A: Yes, Met-His is a naturally occurring dipeptide. It can be generated through the enzymatic digestion of proteins like β-lactoglobulin, a major whey protein in bovine milk. [, , ] It has also been detected in human plasma. []
Q10: What is the significance of Met-His in cytochrome maturation?
A: Research suggests that Met-His plays a critical role in the maturation of certain cytochromes. In the flavocytochrome cellobiose dehydrogenase (CDH), a Met-His ligation to the heme iron is observed, representing an unusual coordination geometry for a b-type heme. Mutation of this Met-His ligation site significantly impacts the enzyme's redox potential and spectroscopic properties. [, ]
Q11: How are computational methods used to study Met-His?
A: Computational chemistry techniques, particularly density functional theory (DFT), are employed to model the structure, energetics, and reactivity of Met-His, especially its interactions with metal ions. These studies help in understanding reaction mechanisms and designing new compounds with tailored properties. [, ]
Q12: How do structural modifications of Met-His affect its biological activity?
A: While specific structure-activity relationship (SAR) studies focusing solely on Met-His are limited in the provided literature, the impact of modifying the amino acid sequence on bioactivity is evident. For example, in the context of peptide aptamers like TBP-1, mutations within the Met-His region affect titanium binding and mineralization capabilities. [] In the case of CDH, altering the Met-His ligation to a bis-histidine ligation profoundly impacts the enzyme's function. [] These findings highlight the sensitivity of biological activity to even minor structural alterations within Met-His-containing peptides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


